molecular formula C20H18O6 B1250438 Taemc161

Taemc161

Cat. No.: B1250438
M. Wt: 354.4 g/mol
InChI Key: AOGBZCZMWXTRRM-XFKSJGNHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

TAEMC161 (C₂₀H₁₈O₆) is a fungal metabolite first isolated in 2000 from Trichoderma hamatum . Initially proposed as a novel structure (10-B), it was later revised to be identical to viridiol (10-C), a phytotoxin originally characterized in 1969 as a derivative of viridin . This revision was confirmed through advanced computational methods, including Computer-Assisted Structure Elucidation (CASE) systems and Density Functional Theory (DFT) -based carbon chemical shift calculations . This compound exhibits a fused tricyclic framework with ketone and hydroxyl substituents, critical for its biological activity as an antifungal agent and aflatoxin biosynthesis inhibitor .

Properties

Molecular Formula

C20H18O6

Molecular Weight

354.4 g/mol

IUPAC Name

(11S,12S,13S,14S)-12,14-dihydroxy-13-methoxy-11-methyl-17-oxapentacyclo[9.7.1.02,10.03,7.015,19]nonadeca-1(19),2(10),3(7),8,15-pentaene-6,18-dione

InChI

InChI=1S/C20H18O6/c1-20-11-5-3-8-9(4-6-12(8)21)13(11)14-15(20)10(7-26-19(14)24)16(22)17(25-2)18(20)23/h3,5,7,16-18,22-23H,4,6H2,1-2H3/t16-,17+,18+,20-/m0/s1

InChI Key

AOGBZCZMWXTRRM-XFKSJGNHSA-N

Isomeric SMILES

C[C@@]12[C@@H]([C@@H]([C@H](C3=COC(=O)C(=C31)C4=C2C=CC5=C4CCC5=O)O)OC)O

Canonical SMILES

CC12C(C(C(C3=COC(=O)C(=C31)C4=C2C=CC5=C4CCC5=O)O)OC)O

Synonyms

TAEMC161
viridiol

Origin of Product

United States

Comparison with Similar Compounds

Critical Research Findings

Structural Reassignment: this compound’s identity as viridiol was conclusively proven through NOE experiments (e.g., H-19 to methoxy protons) and DFT-optimized 3D models .

CASE System Utility : CASE algorithms identified three plausible constitutions for this compound, but only empirical methods resolved ambiguities, underscoring the need for multi-technique validation .

Biological Relevance : Structural revisions have implications for drug discovery, as viridiol’s phytotoxicity mechanisms are better understood than this compound’s initially proposed form .

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